2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
CAS No.: 724740-10-7
Cat. No.: VC21488497
Molecular Formula: C24H23N3O3
Molecular Weight: 401.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 724740-10-7 |
|---|---|
| Molecular Formula | C24H23N3O3 |
| Molecular Weight | 401.5g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C24H23N3O3/c1-16-5-4-12-27-15-20(26-24(16)27)18-7-9-19(10-8-18)25-23(28)14-17-6-11-21(29-2)22(13-17)30-3/h4-13,15H,14H2,1-3H3,(H,25,28) |
| Standard InChI Key | UAAMCCFTNYAEKM-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide is a complex organic compound with significant pharmacological potential. This compound is registered with CAS number 724740-10-7 and possesses a molecular formula of C24H23N3O3 with a molecular weight of 401.5 g/mol. The compound belongs to the class of acetamide derivatives that incorporate heterocyclic structures, specifically the imidazopyridine scaffold, which is recognized for diverse biological activities.
Structural Features and Properties
The molecular structure of 2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide combines several key functional groups that contribute to its biological activity profile. The compound contains a 3,4-dimethoxyphenyl group connected via an acetamide linkage to a phenyl group substituted with an 8-methylimidazo[1,2-a]pyridine moiety. The presence of the imidazopyridine scaffold is particularly significant as this heterocyclic system is known to confer important pharmacological properties to various bioactive compounds.
Table 1: Chemical Identity and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
| CAS Number | 724740-10-7 |
| Molecular Formula | C24H23N3O3 |
| Molecular Weight | 401.5 g/mol |
| Appearance | Not specified in available data |
| Solubility | Limited (based on structural characteristics) |
The compound's structure features several key elements that influence its physicochemical properties and biological interactions:
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The 3,4-dimethoxyphenyl group provides lipophilicity and potential for hydrogen bonding interactions
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The acetamide linkage serves as both hydrogen bond donor and acceptor
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The imidazo[1,2-a]pyridine scaffold contributes to potential binding with biological targets
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The methyl substitution at position 8 of the imidazopyridine ring may influence receptor selectivity
These structural features collectively determine the compound's biological activity profile and its potential applications in medicinal chemistry research.
Synthesis Methodologies
Key Synthetic Stages
Based on typical synthetic routes for similar acetamide derivatives containing imidazopyridine scaffolds, the synthesis likely involves several key stages:
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Preparation of the 8-methylimidazo[1,2-a]pyridine core structure
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Functionalization of the imidazopyridine to introduce the phenyl linkage
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Synthesis of the 3,4-dimethoxyphenylacetic acid component or its activated derivative
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Formation of the acetamide bond connecting the two major structural components
The synthesis of the imidazopyridine core likely follows established methodologies that involve cyclocondensation reactions between 2-aminopyridines and appropriate α-halogenated carbonyl compounds . This approach aligns with synthetic strategies observed in the literature for related imidazopyridine derivatives.
Table 2: Potential Synthetic Route Components
| Synthetic Stage | Key Reagents | Reaction Conditions |
|---|---|---|
| Imidazopyridine formation | 2-Aminopyridine derivatives, α-halogenated carbonyl compounds | Various conditions depending on specific methodology |
| Phenyl functionalization | Coupling reactions (Suzuki, Stille, etc.) | Palladium catalysts, appropriate reaction conditions |
| Acetamide bond formation | Activated 3,4-dimethoxyphenylacetic acid, coupling reagents | Room temperature to moderate heating, appropriate solvent systems |
| Purification | Chromatographic techniques | As appropriate for the specific synthesis |
The final compound likely requires purification through column chromatography or recrystallization techniques to ensure high purity for biological evaluation and characterization.
Biological Activities and Applications
Antiproliferative Properties
Research indicates that 2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide exhibits notable antiproliferative properties against various cancer cell lines. Specifically, studies have demonstrated activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines, suggesting potential applications in oncology research. The compound's ability to inhibit cancer cell proliferation positions it as a candidate for further development in cancer treatment strategies.
Structure-Activity Relationships
Analysis of the structure-activity relationship (SAR) for this compound suggests that the methoxy substitutions on the phenyl ring significantly enhance its biological efficacy. This observation aligns with findings for related compounds where methoxy substituents often contribute to improved biological activity profiles. The imidazopyridine scaffold present in the molecule is also a common feature in compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Table 3: Reported Biological Activities
| Biological Activity | Cell Line/Target | Observed Effect |
|---|---|---|
| Antiproliferative | A549 (lung cancer) | Notable activity reported |
| Antiproliferative | HeLa (cervical cancer) | Notable activity reported |
| Other potential activities | Various targets | Under investigation |
The compound's structural features, particularly the combination of the 3,4-dimethoxyphenyl group and the imidazopyridine scaffold, likely contribute to its biological activity profile through specific interactions with cellular targets.
Mechanism of Action and Molecular Interactions
Proposed Mechanisms
The precise mechanisms through which 2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide exerts its biological effects remain under investigation. Current research focuses on understanding its potential interactions with various biological targets using techniques such as molecular docking and receptor binding assays. Given its structural features, several potential mechanisms may contribute to its observed biological activities:
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Interaction with specific enzymes or receptors involved in cell proliferation pathways
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Disruption of cellular signaling cascades critical for cancer cell survival
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Modulation of gene expression through interaction with transcription factors or epigenetic mechanisms
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Interference with cell cycle progression or induction of programmed cell death
Binding Interactions and Target Identification
Research on similar imidazopyridine-containing compounds suggests potential interactions with various biological targets. For 2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide, ongoing studies aim to elucidate specific binding interactions with potential cellular targets. The compound's structure, featuring both hydrogen bond donors and acceptors, as well as aromatic regions, provides multiple possibilities for interaction with biological macromolecules.
Molecular docking studies and binding assays represent important approaches for identifying and characterizing these interactions, potentially revealing the compound's precise mechanism of action against cancer cells. These investigations are critical for informing further structural optimization and development of more potent and selective derivatives.
Research Applications and Future Directions
Current Research Applications
The primary research application of 2-(3,4-dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide centers on its potential as an anticancer agent, particularly due to its observed activity against lung and cervical cancer cell lines. The compound serves as a valuable research tool for understanding the biological effects of imidazopyridine-containing compounds and for exploring structure-activity relationships in this class of molecules.
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